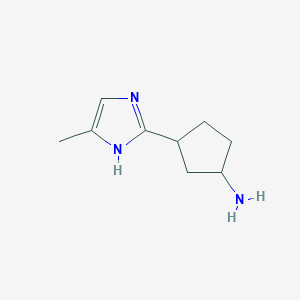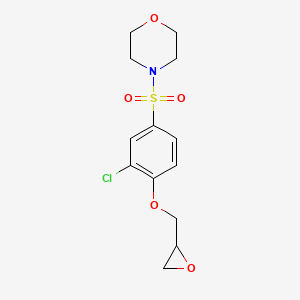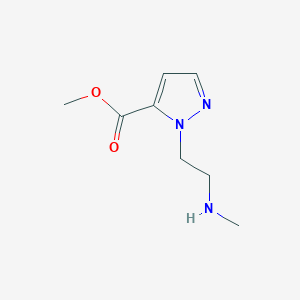
2,7-Dibromophenanthrene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromophenanthrene-9,10-diol is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and hydroxyl groups at the 9 and 10 positions on the phenanthrene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromophenanthrene-9,10-diol typically involves the bromination of phenanthrene followed by hydroxylation. One common method includes the bromination of phenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,7-Dibromophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 2,7-dibromophenanthrene-9,10-quinone.
Reduction: Formation of phenanthrene-9,10-diol.
Substitution: Formation of 2,7-diaminophenanthrene-9,10-diol or 2,7-dithiophenanthrene-9,10-diol.
科学研究应用
2,7-Dibromophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,7-Dibromophenanthrene-9,10-diol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,7-Dibromophenanthrene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2,6-Dibromoanthraquinone: Another brominated polycyclic aromatic compound with different substitution patterns.
Uniqueness
2,7-Dibromophenanthrene-9,10-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C14H8Br2O2 |
|---|---|
分子量 |
368.02 g/mol |
IUPAC 名称 |
2,7-dibromophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H8Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,17-18H |
InChI 键 |
ARMZMPDXTZCYRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=CC(=CC3=C(C(=C2C=C1Br)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


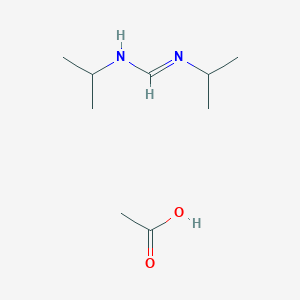

![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
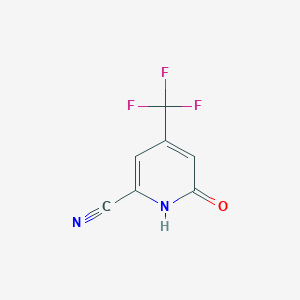
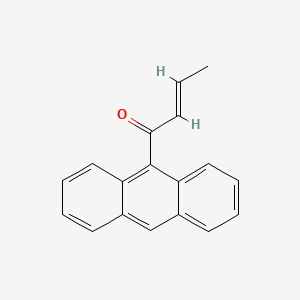
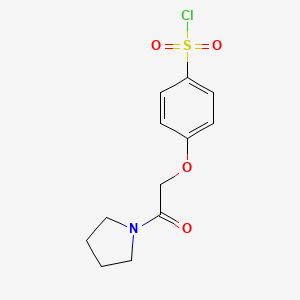
![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)

